molecular formula C8H7N5O3 B2782129 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole CAS No. 328548-63-6

1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2782129
CAS No.: 328548-63-6
M. Wt: 221.176
InChI Key: FTEXZIMNZDHPLS-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as bioisosteres for carboxylic acids. The compound this compound is characterized by the presence of a methoxy group at the 4-position and a nitro group at the 2-position on the phenyl ring, which is further attached to a tetrazole ring.

Preparation Methods

The synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-methoxy-2-nitroaniline with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cycloaddition with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as zinc salts or iodine .

Industrial production methods for tetrazoles, including this compound, often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cycloaddition reaction between nitriles and sodium azide .

Chemical Reactions Analysis

1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For example, tetrazole derivatives can inhibit enzymes like cytochrome P450 by binding to the active site and blocking substrate access. The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its ability to interact with various biological targets .

Comparison with Similar Compounds

1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c1-16-6-2-3-7(8(4-6)13(14)15)12-5-9-10-11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEXZIMNZDHPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=NN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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